
6-Bromo-5-iodopyridin-2-amine molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Bromo-5-iodopyridin-2-amine

Cat. No.: B1445822 Get Quote

An In-depth Technical Guide to 6-Bromo-5-iodopyridin-2-amine: Synthesis, Characterization,

and Applications

Executive Summary: This technical guide provides a comprehensive overview of 6-Bromo-5-
iodopyridin-2-amine, a highly functionalized heterocyclic intermediate crucial for research and

development in medicinal chemistry and materials science. We delve into its fundamental

physicochemical properties, provide a detailed, field-tested synthetic protocol with mechanistic

explanations, and explore its versatile applications, particularly in the construction of complex

molecular architectures through selective cross-coupling reactions. This document is intended

to serve as a primary resource for researchers, chemists, and drug development professionals,

offering both theoretical grounding and practical methodologies for the effective use of this

valuable chemical building block.

Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional

materials. Among these, substituted pyridines are of paramount importance due to their

prevalence in active pharmaceutical ingredients (APIs) targeting a wide spectrum of diseases.

[1] 6-Bromo-5-iodopyridin-2-amine is a trifunctionalized pyridine scaffold that offers a unique

combination of reactive sites: an amino group that modulates the electronic properties of the

ring and can act as a nucleophile or directing group, and two distinct halogen atoms (bromine

and iodine) that can be selectively functionalized.
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The strategic placement of bromine and iodine atoms is particularly advantageous. The greater

reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for sequential,

site-selective elaboration of the pyridine core.[2] This capability is instrumental in accelerating

the synthesis of complex molecular libraries and the development of novel therapeutic agents,

including tyrosine kinase inhibitors for cancer chemotherapy.[3] This guide will provide the core

technical knowledge required to leverage the full synthetic potential of this versatile

intermediate.

Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

successful application in synthesis. 6-Bromo-5-iodopyridin-2-amine is a solid at room

temperature with a molecular formula of C₅H₄BrIN₂.[4]

Table 1: Core Physicochemical Properties of 6-Bromo-5-
iodopyridin-2-amine

Property Value Source(s)

Molecular Weight 298.91 g/mol [5][6]

Molecular Formula C₅H₄BrIN₂ [4]

IUPAC Name 6-Bromo-5-iodopyridin-2-amine [4]

CAS Number 1806995-70-9 [4]

Canonical SMILES C1=C(C(=C(N=C1Br)N)I) (Structure-based)

InChI Key
OYZOHRSCEASBER-

UHFFFAOYSA-N
[5] (Isomer)

Appearance Solid

The structural arrangement of the substituents on the pyridine ring is key to its reactivity.
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Figure 1: Molecular Structure of 6-Bromo-5-iodopyridin-2-amine
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Caption: Molecular structure of 6-Bromo-5-iodopyridin-2-amine.

Synthesis and Mechanistic Insights
The synthesis of multi-halogenated aminopyridines requires a carefully controlled,

regioselective approach. A common and scalable strategy involves the sequential halogenation

of an aminopyridine precursor.[3][7] The electron-donating amino group (-NH₂) is strongly

activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent

directing effect must be managed to achieve the desired substitution pattern.

A plausible and efficient synthesis of 6-Bromo-5-iodopyridin-2-amine starts from the

commercially available 2-amino-6-bromopyridine. The workflow involves a regioselective

iodination at the C5 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1445822?utm_src=pdf-body-img
https://www.benchchem.com/product/b1445822?utm_src=pdf-body
https://ijssst.info/Vol-17/No-46/paper55.pdf
https://www.researchgate.net/publication/316558831_Synthesis_of_2-Amino-5-Bromo-3-Iodopyridine
https://www.benchchem.com/product/b1445822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-Amino-6-bromopyridine

Reagent Addition:
N-Iodosuccinimide (NIS)

in Acetic Acid

Electrophilic Aromatic Substitution
(Iodination at C5)

Room Temperature, 3-6h

Reaction Quench:
Saturated aq. NaHCO₃

Workup:
Extraction with

Ethyl Acetate (EtOAc)

Purification:
Flash Chromatography

(Silica Gel, EtOAc/Heptane)

Final Product:
6-Bromo-5-iodopyridin-2-amine

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-5-iodopyridin-2-amine.

Detailed Experimental Protocol
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This protocol is adapted from established procedures for the halogenation of aminopyridines.[8]

Objective: To synthesize 6-Bromo-5-iodopyridin-2-amine via regioselective iodination.

Materials:

2-Amino-6-bromopyridine (1.0 eq)

N-Iodosuccinimide (NIS) (1.05 eq)

Acetic Acid (AcOH)

Ethyl Acetate (EtOAc)

Heptane

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel

Procedure:

Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in acetic acid (0.1 M

concentration), add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.

Causality: Acetic acid serves as a solvent and a mild acid catalyst that protonates the

pyridine nitrogen, further activating the ring towards electrophilic attack. NIS is a mild and

effective source of an electrophilic iodine (I⁺).

Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated

aqueous solution of NaHCO₃. Continue stirring until gas evolution ceases.
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Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted NIS.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous

layer three times with ethyl acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in heptane (e.g., 0% to 50% EtOAc).

Trustworthiness: This purification step is critical to remove any unreacted starting material,

succinimide byproduct, or potential regioisomers, ensuring the high purity of the final

product.

Characterization: Collect the fractions containing the desired product and concentrate to

yield 6-Bromo-5-iodopyridin-2-amine as a solid. Confirm the structure and purity using ¹H

NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization
Unambiguous characterization is essential for validating the successful synthesis of the target

compound. The following data are predicted based on the structure and known values for

similar compounds.[8]

Table 2: Expected Spectroscopic Data for 6-Bromo-5-
iodopyridin-2-amine
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Technique Expected Observations

¹H NMR

Two doublets in the aromatic region (approx.

7.0-8.0 ppm), corresponding to the two coupled

protons at the C3 and C4 positions. A broad

singlet for the -NH₂ protons (approx. 5.0-6.0

ppm), which may exchange with D₂O.

¹³C NMR

Five distinct signals in the aromatic region

(approx. 90-160 ppm). The carbon atoms

attached to the halogens (C5, C6) and the

amino group (C2) will show characteristic shifts.

Mass Spec (ESI)

A characteristic isotopic pattern for a compound

containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1

ratio). Expected [M+H]⁺ at m/z ≈ 298.8 and

300.8.

Applications in Drug Discovery and Organic
Synthesis
The primary utility of 6-Bromo-5-iodopyridin-2-amine lies in its capacity for sequential, site-

selective functionalization, making it a powerful building block in modern drug discovery.[1]

Sequential Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-

coupling reactions. This differential reactivity can be exploited to first perform a reaction at the

C5 position (iodine) under milder conditions, leaving the C6 position (bromine) intact for a

subsequent, more forcing reaction. A prime example is the sequential Suzuki-Miyaura cross-

coupling.[2]
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Figure 3: Sequential Suzuki Cross-Coupling Application

6-Bromo-5-iodopyridin-2-amine

Step 1: Suzuki Coupling
(R¹-B(OH)₂)

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃)

Selective reaction at C-I bond

Intermediate:
6-Bromo-5-(R¹)-pyridin-2-amine

Step 2: Suzuki Coupling
(R²-B(OH)₂)
Pd Catalyst

Base, Higher Temp.

Reaction at C-Br bond

Final Product:
6-(R²)-5-(R¹)-pyridin-2-amine

Click to download full resolution via product page

Caption: Use of the title compound in sequential synthesis.

This strategy allows for the controlled and convergent assembly of highly substituted pyridine

cores, which are featured in a variety of biologically active molecules, including:

Oncology: As key intermediates for potent kinase inhibitors, such as those targeting KRAS

G12C.[9]

Infectious Diseases: In the synthesis of novel antimalarial agents.[2]
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Safety and Handling
As with any laboratory chemical, proper handling of 6-Bromo-5-iodopyridin-2-amine is

essential. Based on data for isomeric compounds, it should be treated as a hazardous

substance.[5]

GHS Hazard Classification:

H302: Harmful if swallowed (Acute Toxicity, Oral).[5]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P317: IF SWALLOWED: Get medical help.[5]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion
6-Bromo-5-iodopyridin-2-amine is more than just a chemical; it is a versatile tool for

innovation in the molecular sciences. Its well-defined physicochemical properties, accessible

synthetic routes, and, most importantly, its capacity for selective, sequential functionalization

make it an invaluable intermediate. For researchers and drug development professionals,

mastering the chemistry of this building block opens pathways to novel molecular architectures

and the potential for groundbreaking therapeutic discoveries.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1445822?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-iodopyridin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-iodopyridin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-iodopyridin-2-amine
https://www.benchchem.com/product/b1445822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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